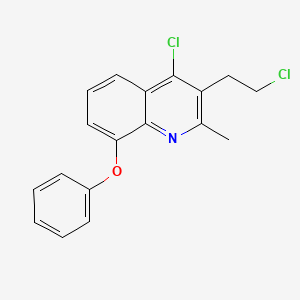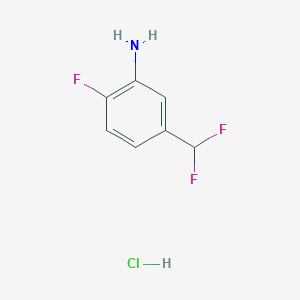
5-(Difluoromethyl)-2-fluoroaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group . The “difluoromethyl” and “fluoro” parts suggest the presence of fluorine atoms in the molecule .
Synthesis Analysis
While specific synthesis methods for “5-(Difluoromethyl)-2-fluoroaniline hydrochloride” were not found, difluoromethylation processes often involve the use of multiple difluoromethylation reagents . The last decade has seen an increase in metal-based methods that can transfer CF2H to C(sp2) sites .Applications De Recherche Scientifique
Fluorinated Compounds in Drug Development
Fluorinated compounds, such as 5-fluorouracil and its derivatives, play a significant role in the development of anticancer therapies. The mechanism of action and clinical strategies surrounding 5-fluorouracil, for instance, have been extensively studied. This compound's anticancer activity is enhanced through various strategies, although drug resistance remains a challenge. Advances in understanding the molecular basis of this resistance offer new avenues for therapeutic interventions (Longley, Harkin, & Johnston, 2003).
Fluorinated Compounds in Imaging and Diagnostics
The use of fluorinated compounds extends to imaging techniques such as 19F NMR for in vivo monitoring of drug metabolism. This approach allows for the non-invasive analysis of the metabolic fate of drugs like 5-fluorouracil in live subjects, providing invaluable insights into pharmacokinetics and pharmacodynamics (Stevens et al., 1984).
Antimycotic Applications
Compounds like flucytosine, which is converted into fluorinated metabolites within fungal cells, demonstrate the potential of fluorinated compounds in treating systemic mycoses. The combination of flucytosine with other antifungal agents represents a potent therapeutic strategy, highlighting the broader applicability of fluorinated compounds in antimicrobial therapies (Vermes, Guchelaar, & Dankert, 2000).
Fluorinated Coatings and Materials Science
In materials science, fluorinated compounds contribute to the development of anti-stick coatings. The synthesis and application of fluorinated tags, like 5-(perfluorooctylthio)acetamidofluorescein, for inspecting surface coverage of fluorinated coatings on various substrates, underscore the versatility of fluorinated compounds in enhancing material properties (Li et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
5-(difluoromethyl)-2-fluoroaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N.ClH/c8-5-2-1-4(7(9)10)3-6(5)11;/h1-3,7H,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAPEYWCRFSNAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)-2-fluoroaniline hydrochloride | |
CAS RN |
1955530-30-9 |
Source


|
| Record name | 5-(difluoromethyl)-2-fluoroaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


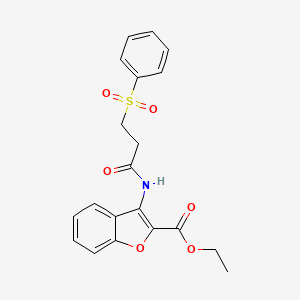
![benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate](/img/structure/B2683119.png)
![N-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2683120.png)
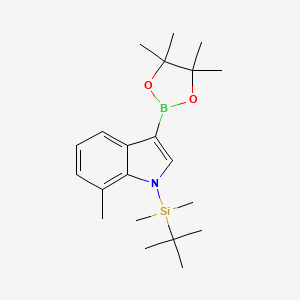

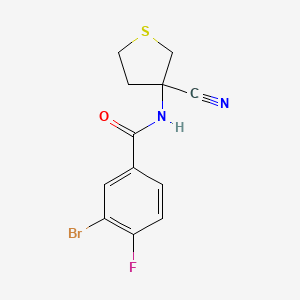
![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2683128.png)
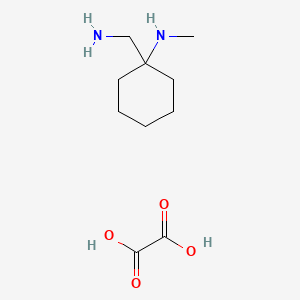
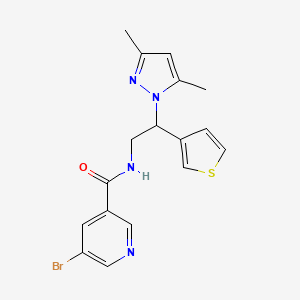
![tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2683131.png)
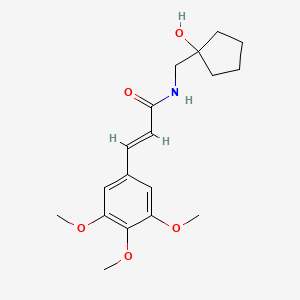
![2-(4-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2683134.png)
